molecular formula C40H67N5O8 B2451878 MMAF-OMe

MMAF-OMe

Cat. No.: B2451878
M. Wt: 746.0 g/mol
InChI Key: WRVLBJXFSHALRZ-FUVGGWJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl auristatin F methyl ester is a synthetic analogue of the natural compound dolastatin 10. It is a potent cytotoxic agent used in scientific research, particularly in the field of cancer therapy. Monomethyl auristatin F methyl ester functions as a tubulin inhibitor, disrupting microtubule dynamics and thereby inhibiting cell division .

Scientific Research Applications

Monomethyl auristatin F methyl ester has a wide range of scientific research applications:

Mechanism of Action

Target of Action

MMAF-OMe, also known as Monomethyl auristatin F methyl ester, is an antitubulin agent . It is primarily targeted towards tumor cell lines such as MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) .

Mode of Action

This compound works by inhibiting cell division. It blocks the polymerization of tubulin, a protein that is crucial for the formation of the mitotic spindle during cell division . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of cell division. By blocking the polymerization of tubulin, this compound prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . This leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is known that this compound has a high clearance rate . The bioavailability of MMAF was found to be 0%

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell death . It has been shown to inhibit several tumor cell lines with IC50s of 0.056 nM, 0.166 nM, 0.183 nM, and 0.449 nM for MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) cell lines, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is unstable in solutions, and it is recommended that solutions be freshly prepared . Additionally, the efficacy of this compound can be affected by the presence of certain proteins or other molecules in the cellular environment that may interact with the compound or its target.

Safety and Hazards

MMAF-OMe is for research use only, not for human or veterinary use . It is a potent cytotoxic agent used in scientific research.

Future Directions

MMAF-OMe has been used in precision chemoradiotherapy for HER2 tumors using antibody conjugates of an auristatin derivative with reduced cell permeability . It has also been used in antibody-drug conjugates targeting the human epidermal growth factor receptor family in cancers .

Biochemical Analysis

Biochemical Properties

MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis

Temporal Effects in Laboratory Settings

This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .

Metabolic Pathways

It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .

Chemical Reactions Analysis

Monomethyl auristatin F methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can be performed using various nucleophiles and electrophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVLBJXFSHALRZ-FUVGGWJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.